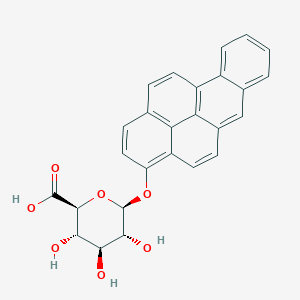

Benzo(a)pyrene-3-O-glucuronide

Descripción general

Descripción

Benzo(a)pyrene-3-O-glucuronide is a water-soluble metabolite of benzo(a)pyrene (BaP), a well-known polycyclic aromatic hydrocarbon. It is formed through the metabolic process of glucuronidation, which involves the conjugation of glucuronic acid to BaP metabolites, aiding in their excretion from the body. This process is a detoxification pathway that transforms lipophilic compounds into more hydrophilic forms, facilitating their removal .

Synthesis Analysis

The synthesis of benzo(a)pyrene-3-O-glucuronide primarily occurs in the liver, where UDP-glucuronyltransferase enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to BaP phenols . This reaction is part of the body's phase II metabolism, which is essential for the detoxification and excretion of hydrophobic compounds. Studies have shown that various BaP phenols, dihydrodiols, and quinones can serve as substrates for these enzymes, although phenolic derivatives are preferred .

Molecular Structure Analysis

Benzo(a)pyrene-3-O-glucuronide consists of a benzo(a)pyrene moiety linked to a glucuronic acid unit through an ether bond at the third carbon position of the BaP structure. This modification significantly increases the molecule's polarity and solubility in water, which is crucial for its elimination from the body .

Chemical Reactions Analysis

The glucuronide conjugate of BaP can undergo hydrolysis by the enzyme beta-glucuronidase, which cleaves the glucuronic acid moiety, releasing the parent BaP metabolites . These metabolites can then participate in further chemical reactions, including oxidation and binding to DNA, which may contribute to the carcinogenic potential of BaP .

Physical and Chemical Properties Analysis

Benzo(a)pyrene-3-O-glucuronide is characterized by its increased water solubility compared to its parent compound, BaP. This property is essential for its role in the detoxification process, as it allows the conjugate to be more readily excreted via the urine. The presence of the glucuronic acid moiety also impacts the molecule's chemical behavior, making it less likely to cross cell membranes and less reactive chemically, thus reducing its cytotoxicity .

Relevant Case Studies

Several studies have investigated the formation and role of BaP glucuronides in different species and cell types. For instance, research has shown that in cultured human colon cells, the formation of glucuronides accounts for a minor fraction of water-soluble BaP metabolites, with sulfate esters and glutathione conjugates being more prevalent . In contrast, glucuronidation appears to be a major pathway in rodent and fish cell cultures, as well as in isolated mouse hepatocytes . Additionally, the cytotoxicity and mutagenicity of BaP and its metabolites have been studied in the context of glucuronide conjugation, revealing that while glucuronidation reduces cytotoxicity, it does not necessarily decrease mutagenicity .

Aplicaciones Científicas De Investigación

1. Enzymatic Hydrolysis and DNA Binding

- Beta-glucuronidase catalyzes the hydrolysis of benzo[a]pyrene-3-glucuronide to 3-hydroxybenzo[a]pyrene. This process results in the formation of a benzo[a]pyrene derivative that binds significantly to DNA. This suggests the conversion of benzo(a)pyrene conjugates to possibly carcinogenic intermediates at cellular and organ sites (Kinoshita & Gelboin, 1978).

2. Metabolism in Human Melanocytes

- Human melanocytes metabolize benzo[a]pyrene, leading to the formation of glucuronide and sulfate conjugates. This indicates the capability of human melanocytes to process and metabolize benzo[a]pyrene, an environmental pollutant and skin carcinogen (Agarwal et al., 1991).

3. Metabolite Evaluation in Aquatic Species

- In Nile tilapia, the presence of 3-OH-BaP and its conjugates (glucuronide and/or sulfate) in bile and plasma was evaluated. The data suggests the role of extrahepatic tissues in BaP metabolism and the significance of circulating levels of 3-OH-BaP in causing adverse effects (Rey-Salgueiro et al., 2011).

4. Glucuronidation Characterization

- The glucuronidation of benzo(a)pyrene-trans-7,8-dihydrodiol by human tissue microsomes and UDP-glucuronosyltransferase enzymes was characterized. This study contributes to understanding the detoxification pathways of benzo(a)pyrene in humans (Fang et al., 2002).

5. Metabolism in Cell Cultures

- A study of benzo[a]pyrene metabolism in cell cultures from rodents, fish, and humans revealed that glucuronic acid conjugation is a major pathway for forming water-soluble metabolites from benzo[a]pyrene. This highlights the diversity of metabolic responses across species (Plakunov et al., 1987).

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O7/c27-21-22(28)24(25(30)31)33-26(23(21)29)32-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21-24,26-29H,(H,30,31)/t21-,22-,23+,24-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYHOQLSWMWVSY-TYUWDEHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OC6C(C(C(C(O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209012 | |

| Record name | Benzo(a)pyrene-3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo(a)pyrene-3-O-glucuronide | |

CAS RN |

60262-81-9 | |

| Record name | Benzo(a)pyrene-3-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060262819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

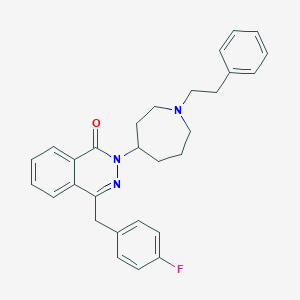

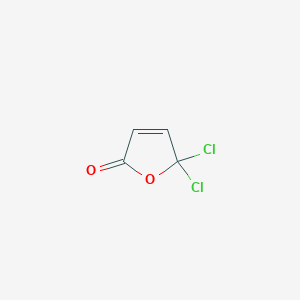

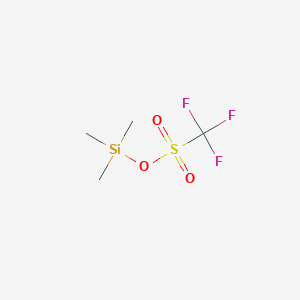

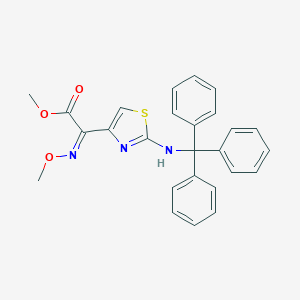

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)

![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)

![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)